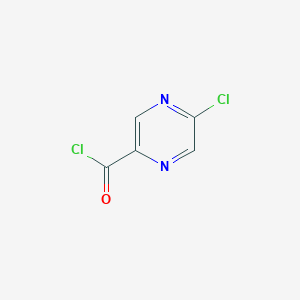![molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1](/img/structure/B1283500.png)
1H-Pyrazolo[4,3-B]pyridin-3-amine
Overview
Description
1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an amine group attached to the third position of the pyrazole ring.
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This structural similarity allows it to interact with various biological targets.
Mode of Action
Its structural analogs have been found to inhibit various enzymes such as janus kinase, cyclin-dependent kinase, and phosphodiesterase i . These enzymes play crucial roles in cellular processes such as cell cycle regulation and signal transduction. By inhibiting these enzymes, this compound could potentially alter these processes.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like janus kinase, cyclin-dependent kinase, and phosphodiesterase i , it can be inferred that it may impact pathways related to cell cycle regulation, signal transduction, and cyclic nucleotide metabolism.
Result of Action
Its structural analogs have been found to exhibit antiviral and antiproliferative activities . These effects could potentially be attributed to the compound’s inhibitory effects on various enzymes involved in cellular processes.
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-B]pyridin-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to alterations in cell cycle progression and metabolic pathways, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by disrupting cell signaling pathways, particularly those involving CDKs and GSK-3 . Additionally, this compound affects gene expression and cellular metabolism, leading to apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and GSK-3, inhibiting their enzymatic activity . This binding disrupts the normal phosphorylation events required for cell cycle progression and metabolic regulation . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDKs and GSK-3, affecting their activity and subsequently altering metabolic flux . The compound also influences the levels of various metabolites, contributing to its cytotoxic effects . These interactions underscore the potential of this compound as a modulator of metabolic pathways in cancer therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s activity is influenced by its localization, with nuclear localization being critical for its effects on gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrazolo[4,3-B]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process .
Another method involves the condensation of 3-aminopyrazole with pyridine-2-carbaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted pyrazolopyridines with diverse functional groups.
Scientific Research Applications
1H-Pyrazolo[4,3-B]pyridin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-B]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-B]pyridine: Similar in structure but differs in the position of the fused rings.
1H-Pyrazolo[4,3-C]pyridine: Another isomer with a different ring fusion pattern, resulting in distinct properties and applications.
1H-Pyrazolo[3,4-C]pyridine: Exhibits unique reactivity due to its structural arrangement, making it suitable for different synthetic and biological applications.
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPPEQNLZSPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571558 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202336-32-1 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives interact with mGlu4, and what are the downstream effects?
A1: this compound derivatives, specifically exemplified by the compound VU0418506, act as positive allosteric modulators (PAMs) of mGlu4 [1]. This means they bind to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate, the endogenous ligand. While the precise downstream effects are complex and depend on the neuronal circuitry involved, mGlu4 activation is generally associated with a decrease in neuronal excitability. This effect makes these compounds promising candidates for treating conditions like Parkinson's disease, where restoring the balance of neuronal activity is crucial [1].
Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of mGlu4 modulation?
A2: Research indicates that modifications to the this compound scaffold can significantly impact its potency and selectivity for mGlu4. For instance, replacing the picolinamide core with a pyrazolo[4,3-b]pyridine headgroup, as seen in VU0418506, led to enhanced potency and desirable pharmacokinetic properties [1]. Similarly, exploring N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives aimed to mitigate potential CYP1A2 induction liability, a crucial factor in drug development [2]. These findings highlight the ongoing exploration of this chemical scaffold to optimize its therapeutic potential.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).:
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability.:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















